[2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid
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Overview
Description
[2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid is an organic compound with the molecular formula C16H15NO4. It is a biochemical used in proteomics research and has various applications in scientific research . This compound is characterized by the presence of a biphenyl group linked to an acetic acid moiety through an acetylamino linkage.
Scientific Research Applications
[2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid typically involves the reaction of biphenyl-4-ol with acetic anhydride to form biphenyl-4-yloxy acetic acid. This intermediate is then reacted with acetic anhydride and ammonia to yield the final product. The reaction conditions usually involve the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
[2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Mechanism of Action
The mechanism of action of [2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid involves its interaction with specific molecular targets and pathways. The biphenyl group allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(Biphenyl-4-yloxy)-3-phenylpropanoic acid: Another biphenyl derivative with similar structural features but different biological activities.
4-Biphenylacetic acid: A non-steroidal anti-inflammatory agent with a similar biphenyl structure but different functional groups.
Uniqueness
[2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid is unique due to its specific acetylamino linkage, which imparts distinct chemical and biological properties. This linkage allows for unique interactions with molecular targets, making it valuable in various research applications .
Properties
IUPAC Name |
2-[[2-(4-phenylphenoxy)acetyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-15(17-10-16(19)20)11-21-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUOHGZFHMLFFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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